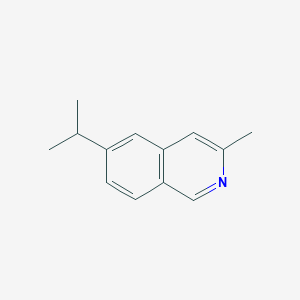

6-Isopropyl-3-methylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

3-methyl-6-propan-2-ylisoquinoline |

InChI |

InChI=1S/C13H15N/c1-9(2)11-4-5-12-8-14-10(3)6-13(12)7-11/h4-9H,1-3H3 |

InChI Key |

VWGLYYFNIUKSAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)C(C)C)C=N1 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus predominantly occurs on the more electron-rich benzene (B151609) ring. arsdcollege.ac.inyoutube.com The nitrogen atom in the pyridine (B92270) ring exerts a deactivating effect, rendering the heterocyclic portion less susceptible to attack by electrophiles. youtube.com

In unsubstituted isoquinoline, electrophilic attack is favored at the 5- and 8-positions. arsdcollege.ac.inyoutube.com This preference is attributed to the greater stability of the Wheland intermediates formed upon attack at these positions, where the positive charge can be delocalized over two rings without disrupting the aromatic sextet of the pyridine ring. arsdcollege.ac.in

For 6-isopropyl-3-methylisoquinoline, the regioselectivity of EAS is further influenced by the directing effect of the 6-isopropyl group. As an alkyl group, the isopropyl substituent is an ortho-, para-director and an activating group. This means it enhances the electron density at the positions ortho (C-5 and C-7) and para (no para position available in this fused ring system) to itself, thereby increasing the rate of electrophilic attack at these sites.

Consequently, in the case of this compound, the inherent preference for substitution at the 5- and 8-positions is modulated by the activating effect of the 6-isopropyl group. The C-5 position, being ortho to the isopropyl group, is strongly activated. The C-8 position, while inherently reactive in the isoquinoline system, does not benefit from the same degree of activation by the 6-isopropyl group. Therefore, electrophilic substitution on this compound is expected to show a strong preference for the C-5 position.

| Reaction | Reagents | Expected Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-6-isopropyl-3-methylisoquinoline | The C-5 position is activated by the ortho-directing isopropyl group and is an inherently favored position for electrophilic attack on the isoquinoline ring. |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-6-isopropyl-3-methylisoquinoline | Similar to nitration, the C-5 position is the most activated site for electrophilic bromination. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-6-isopropyl-3-methylisoquinoline | The C-5 position is the most likely site of acylation due to electronic activation and less steric hindrance compared to the C-7 position. |

3-Methyl Group: The methyl group at the 3-position is on the electron-deficient pyridine ring. Its electron-donating inductive effect is modest and primarily influences the reactivity of the pyridine ring itself, having a lesser impact on the electrophilic substitution occurring on the distant benzene ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the isoquinoline core are favored on the electron-deficient pyridine ring, which can accommodate the negative charge in the intermediate. youtube.comyoutube.com

In the isoquinoline system, the C-1 position is the most susceptible to nucleophilic attack. youtube.comyoutube.com This is because the negative charge in the resulting Meisenheimer-type intermediate can be effectively stabilized by delocalization onto the electronegative nitrogen atom.

The presence of the 3-methyl group in this compound is expected to have a minimal electronic effect on the reactivity of the C-1 position towards nucleophiles. However, it may exert a minor steric influence. The primary site for nucleophilic attack remains the C-1 position.

Reactivity at the C-3 position is generally much lower than at the C-1 position in isoquinolines. While the 3-methyl group is present, direct nucleophilic substitution at this position, displacing the methyl group, is not a typically favored reaction pathway under standard nucleophilic aromatic substitution conditions.

The Chichibabin reaction, which involves the amination of a heterocyclic ring using sodium amide (NaNH₂), is a classic example of nucleophilic substitution on isoquinolines. For this compound, this reaction is expected to proceed with high regioselectivity.

| Reaction | Reagent | Expected Product | Rationale |

| Chichibabin Reaction | NaNH₂ | 1-Amino-6-isopropyl-3-methylisoquinoline | The C-1 position is the most electrophilic carbon in the pyridine ring, leading to preferential attack by the amide anion. |

The specificity of the reaction with other nucleophiles, such as organolithium reagents or Grignard reagents, would also be directed primarily to the C-1 position, leading to the corresponding 1-alkyl or 1-aryl substituted derivatives.

Oxidation and Reduction Transformations of this compound

The oxidation and reduction of this compound can affect either the heterocyclic or the carbocyclic ring, as well as the alkyl substituents, depending on the reagents and reaction conditions employed.

Oxidation:

Oxidation of the isoquinoline ring system often leads to cleavage of one of the rings. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the degradation of the aromatic system. youtube.com

The alkyl substituents are also susceptible to oxidation. The isopropyl group, having a benzylic hydrogen, can be oxidized to a carboxylic acid under strong oxidizing conditions. The methyl group on the pyridine ring can also be oxidized, though it may require specific conditions.

| Reaction | Oxidizing Agent | Possible Product(s) | Notes |

| Side-Chain Oxidation | Hot, alkaline KMnO₄ | 3-Methylisoquinoline-6-carboxylic acid and/or Pyridine-3,4-dicarboxylic acid and Phthalic acid derivatives | The isopropyl group is susceptible to oxidation to a carboxylic acid. Ring cleavage products are also possible under vigorous conditions. |

Reduction:

The reduction of the isoquinoline ring system can be controlled to selectively reduce either the pyridine or the benzene ring.

Reduction of the Pyridine Ring: Catalytic hydrogenation (e.g., H₂/Pd) or reduction with sodium borohydride (B1222165) (NaBH₄) typically reduces the more reactive pyridine ring to afford a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative.

Reduction of the Benzene Ring: Reduction of the benzene ring while leaving the pyridine ring intact is less common and generally requires more specific conditions, such as Birch reduction (dissolving metal in liquid ammonia).

| Reaction | Reducing Agent | Expected Product |

| Catalytic Hydrogenation | H₂, Pd/C | 1,2,3,4-Tetrahydro-6-isopropyl-3-methylisoquinoline |

| Sodium Borohydride Reduction | NaBH₄, MeOH | 1,2,3,4-Tetrahydro-6-isopropyl-3-methylisoquinoline |

Selective Oxidation Reactions

The selective oxidation of this compound presents a multifaceted challenge due to the presence of multiple oxidizable sites: the isoquinoline ring system, the isopropyl group, and the methyl group. The outcome of an oxidation reaction would be highly dependent on the choice of oxidant and reaction conditions.

Oxidation of Alkyl Side-Chains: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under vigorous conditions would likely lead to the oxidation of both the isopropyl and methyl groups to carboxylic acids, yielding isoquinoline-3,6-dicarboxylic acid. However, more controlled, selective oxidation is a more synthetically valuable goal.

Selective Oxidation of the Isopropyl Group: The benzylic position of the isopropyl group is susceptible to oxidation. Catalytic systems employing transition metals such as cobalt or manganese in the presence of oxygen or peroxides could potentially achieve selective oxidation to the corresponding alcohol, ketone, or hydroperoxide. For instance, processes utilizing Co(II) species have demonstrated the ability to oxidize alkyl aromatic hydrocarbons under milder conditions. bldpharm.com The bulkier nature of the isopropyl group compared to the methyl group might offer some steric differentiation for certain catalytic systems.

Selective Oxidation of the Methyl Group: The methyl group at the C3 position is also a target for selective oxidation. The acidity of the C-H bonds in a methyl group attached to a heterocyclic ring can be exploited. Enzymatic oxidation or specific catalytic systems designed for methyl group oxidation on azaaromatic compounds could potentially yield the corresponding aldehyde or carboxylic acid at the C3 position.

Oxidation of the Isoquinoline Ring: Under certain conditions, the isoquinoline ring itself can be oxidized. Ozonolysis, for example, would likely cleave the benzene ring, leading to the formation of pyridine-dicarboxylic acid derivatives. masterorganicchemistry.com Peroxy acids typically form N-oxides at the isoquinoline nitrogen.

| Potential Oxidation Product | Plausible Reagent/Catalyst System | Selectivity Considerations |

| Isoquinoline-3,6-dicarboxylic acid | KMnO₄, heat | Non-selective, oxidizes both alkyl groups |

| 6-(1-Hydroxy-1-methylethyl)-3-methylisoquinoline | Co(II)/O₂ or Mn(II)/O₂ | Potential for selectivity at the benzylic position of the isopropyl group |

| 6-Acetyl-3-methylisoquinoline | Controlled oxidation of the secondary alcohol | Further oxidation of the alcohol product |

| 6-Isopropylisoquinoline-3-carbaldehyde | SeO₂ or other specific methyl group oxidants | Potential for selectivity at the C3-methyl group |

| This compound N-oxide | m-CPBA or other peroxy acids | Selective N-oxidation |

Table 1: Hypothetical Selective Oxidation Strategies for this compound

Controlled Reduction Pathways and Product Selectivity

The reduction of the isoquinoline nucleus is a well-established transformation, typically leading to 1,2-dihydroisoquinoline (B1215523) or 1,2,3,4-tetrahydroisoquinoline derivatives. The choice of reducing agent and reaction conditions determines the extent of reduction.

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common method for the complete reduction of the isoquinoline ring to the corresponding tetrahydroisoquinoline. Given the substitution pattern, this would yield 6-isopropyl-3-methyl-1,2,3,4-tetrahydroisoquinoline. The stereochemistry of the newly formed chiral centers at C1 and C3 would depend on the catalyst and reaction conditions.

Partial Reduction: Selective reduction to the 1,2-dihydroisoquinoline can be achieved using milder reducing agents like sodium borohydride (NaBH₄) in the presence of an acylating agent or through the use of diisobutylaluminium hydride (DIBAL-H). The presence of the alkyl substituents is not expected to significantly hinder the reduction of the imine-like C=N bond within the isoquinoline ring.

| Reduction Product | Reducing Agent/Catalyst | Key Features |

| 6-Isopropyl-3-methyl-1,2,3,4-tetrahydroisoquinoline | H₂, Pd/C or PtO₂ | Complete reduction of the pyridine ring |

| 6-Isopropyl-3-methyl-1,2-dihydroisoquinoline | NaBH₄ / Ac₂O or DIBAL-H | Partial reduction to the dihydroisoquinoline |

Table 2: Predicted Controlled Reduction Pathways for this compound

Advanced Functionalization and Cross-Coupling Methodologies

Modern synthetic methods offer powerful tools for the direct functionalization of the isoquinoline core, bypassing the need for pre-functionalized starting materials.

C–H Activation and Functionalization Strategies

Transition metal-catalyzed C–H activation has emerged as a highly efficient strategy for the derivatization of heterocyclic compounds. For this compound, several C-H bonds are potential targets for functionalization.

C1-H Activation: The C1 position of the isoquinoline ring is electronically activated for deprotonation and subsequent functionalization. Rhodium(III)-catalyzed C-H activation and annulation reactions are well-documented for isoquinolines, suggesting that the C1-H bond of this compound could be a prime site for arylation, alkylation, or alkenylation. nih.gov

C-H Activation of the Methyl Group: The C-H bonds of the methyl group at the C3 position can also be targeted. Rhodium(III) catalysts have been shown to effect the C(sp³)–H bond activation of 8-methylquinolines, indicating that a similar strategy could be applied to the 3-methyl group of the target molecule. rsc.org

C-H Activation of the Isopropyl Group: The benzylic C-H bond of the isopropyl group is another potential site for functionalization. While less common than activation of C-H bonds on the heterocyclic ring, methods for benzylic C-H activation exist and could be adapted.

C-H Activation on the Benzene Ring: The C5, C7, and C8 positions on the benzene ring are also potential sites for C-H functionalization, although they are generally less reactive than the C1 position. The directing effect of the isopropyl group at C6 would likely favor functionalization at the C5 and C7 positions.

| Target C-H Bond | Potential Catalyst System | Potential Transformation |

| C1-H | [CpRhCl₂]₂ | Arylation, Alkenylation, Annulation |

| C3-CH₃ | [CpRh(OAc)₂] | Coupling with alkynes or other partners |

| C6-CH(CH₃)₂ (benzylic) | Palladium or Iron catalysts | Arylation, Amination |

| C5-H / C7-H | Palladium catalysts | Direct Arylation |

Table 3: Potential C–H Activation Strategies for this compound

Annulation and Heterocyclic Ring Expansion Reactions

Annulation reactions provide a powerful means to construct fused polycyclic systems from the isoquinoline core.

[4+2] Cycloadditions: Isoquinolines can participate as the 4π component in [4+2] cycloaddition reactions, particularly after activation of the ring system. This would allow for the construction of novel heterocyclic systems fused to the isoquinoline core.

Ring Expansion: While less common, ring expansion reactions of isoquinolines have been reported. For instance, reaction with diazocarbonyl compounds in the presence of a copper catalyst can lead to the formation of benzoazepine derivatives. bldpharm.com The influence of the alkyl substituents on the regioselectivity of such a ring expansion would be an interesting area of investigation.

Catalyst Development for Targeted Transformations of this compound

The development of catalysts with high chemo- and regioselectivity is crucial for the controlled functionalization of a multifunctional molecule like this compound.

For Selective Oxidation: Research into catalysts that can differentiate between the benzylic C-H bonds of the isopropyl group and the methyl group, or between the alkyl groups and the isoquinoline ring, is a key area. This could involve the design of shape-selective zeolite-encapsulated catalysts or biomimetic catalysts that mimic the active sites of oxidative enzymes.

For Controlled Reduction: While standard hydrogenation catalysts are effective for full reduction, the development of catalysts that can selectively reduce one ring of the isoquinoline system while leaving other functional groups intact remains an area of interest.

For C–H Activation: The design of ligands for rhodium and iridium catalysts that can precisely direct the metal to a specific C-H bond is a major focus of current research. For this compound, this would involve developing catalytic systems that can selectively activate the C1-H, the C3-methyl, or the benzylic C-H of the isopropyl group.

For Annulation and Ring Expansion: The development of new catalytic methods to promote novel cycloaddition and ring expansion reactions of substituted isoquinolines will continue to expand the synthetic utility of this important heterocyclic scaffold.

Structural Characterization and Advanced Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of 6-Isopropyl-3-methylisoquinoline in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for an unambiguous assembly of the molecular structure.

For this compound, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known values for isoquinoline (B145761) and the substituent effects of the isopropyl and methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary in different solvents)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~9.1 | C-1: ~152.0 |

| C-3 | - | C-3: ~160.0 |

| 3-CH₃ | ~2.5 | 3-CH₃: ~22.0 |

| H-4 | ~7.4 | C-4: ~120.0 |

| H-5 | ~7.8 | C-5: ~128.0 |

| C-6 | - | C-6: ~148.0 |

| 6-CH(CH₃)₂ | ~3.1 (septet) | 6-CH(CH₃)₂: ~34.0 |

| 6-CH(CH₃)₂ | ~1.3 (doublet) | 6-CH(CH₃)₂: ~24.0 |

| H-7 | ~7.5 | C-7: ~125.0 |

| H-8 | ~7.9 | C-8: ~127.0 |

| C-4a | - | C-4a: ~135.0 |

To confirm the assignments from 1D NMR and to reveal through-bond and through-space correlations, multi-dimensional NMR techniques are indispensable.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. For instance, an HMBC experiment would show correlations between the protons of the isopropyl group and the C-5, C-6, and C-7 carbons of the isoquinoline ring, confirming its position. Similarly, correlations between the methyl protons and carbons C-3 and C-4 would verify the placement of the methyl group. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would reveal spatial proximities between protons, aiding in conformational analysis. researchgate.net

Solid-State NMR (ssNMR): While solution NMR provides data on molecules in a dynamic state, ssNMR offers insights into the structure in the solid phase. nih.gov For isoquinoline derivatives, ¹³C and ¹⁵N ssNMR can distinguish between different tautomers or polymorphs by detecting variations in chemical shifts caused by crystal packing effects. nih.gov This technique would be particularly useful for studying intermolecular interactions in the crystalline form of this compound.

The isopropyl group attached to the isoquinoline ring is not static; it undergoes rotation around the C-C single bond. NMR spectroscopy, particularly through the analysis of vicinal proton-proton coupling constants and the use of 2D EXSY (Exchange Spectroscopy), can be used to study the dynamics of this rotation and determine the preferred orientation (conformation) of the isopropyl group relative to the aromatic ring. exlibrisgroup.comcaltech.edu Variable temperature NMR studies can further quantify the energy barriers associated with these conformational changes.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Table 2: Illustrative Crystallographic Data from a Related Quinolone Derivative (Data for N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide) nih.gov

| Parameter | Value |

|---|---|

| Formula | C₂₀H₂₀N₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.0007 (3) |

| b (Å) | 9.6314 (2) |

| c (Å) | 29.4627 (8) |

| V (ų) | 3405.40 (14) |

Mass Spectrometry for Elucidating Fragmentation Pathways and Structural Confirmation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for deducing its structure through analysis of its fragmentation patterns. Under electron ionization (EI), the molecule would form a molecular ion [M]⁺• corresponding to its exact mass. Subsequent fragmentation provides a characteristic fingerprint.

For isoquinoline alkaloids, fragmentation often involves characteristic losses of substituents or retro-Diels-Alder (RDA) reactions within the heterocyclic ring system. nih.gov For this compound, key fragmentation pathways would likely include:

Loss of a methyl group (-15 amu): Formation of a stable benzylic-type cation by loss of one of the methyls from the isopropyl group.

Loss of the isopropyl group (-43 amu): Cleavage of the bond connecting the isopropyl group to the isoquinoline ring.

Formation of characteristic isoquinoline fragments: Cleavage of the isoquinoline ring itself.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 185 | [M]⁺• (Molecular Ion) |

| 170 | [M - CH₃]⁺ |

The fragmentation patterns of isoquinoline alkaloids can be complex, but they provide a solid basis for the structural elucidation of new or related compounds. nih.gov

Vibrational Spectroscopy (IR, Raman, SERS) for Molecular Structure and Intermolecular Interactions

IR and Raman Spectroscopy: The IR and Raman spectra of this compound would exhibit characteristic bands for C-H stretching of the aromatic and aliphatic (isopropyl, methyl) groups, C=C and C=N stretching vibrations within the isoquinoline ring system, and various bending vibrations. researchgate.net For example, aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The exact frequencies and intensities of these bands can be used to confirm the presence of the different structural motifs. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can be used to study molecules adsorbed onto metal nanostructures. It could be employed to investigate the intermolecular interactions of this compound at surfaces, providing enhanced signals that reveal subtle structural details and orientation information.

Chiroptical Spectroscopy (e.g., CD, ORD) for Optically Active Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if chiral derivatives were to be synthesized (for example, by introducing a chiral center in a substituent), chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around a chiral center, making them powerful tools for determining the absolute configuration and studying the conformational properties of chiral molecules in solution.

Computational and Theoretical Studies

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic structure calculations are fundamental to modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular energies, and geometries. nih.gov DFT, particularly with hybrid functionals like B3LYP or M06, is a common choice for balancing computational cost and accuracy for organic molecules. nih.govnih.govnih.gov Ab initio methods, while often more computationally intensive, provide a rigorous, first-principles approach to these calculations. youtube.com

The first step in most computational studies is geometry optimization, which locates the lowest energy arrangement of atoms in the molecule. youtube.com For 6-isopropyl-3-methylisoquinoline, the isoquinoline (B145761) core is expected to be largely planar. The methyl group at position 3 and the isopropyl group at position 6 will have specific bond lengths and angles relative to this core.

DFT calculations, for instance using the B3LYP method with a 6-311++G(d,p) basis set, can precisely determine these parameters. researchgate.net A study on isoquinoline itself using this method showed excellent agreement between calculated and experimental bond lengths and angles. researchgate.net The energetic properties, including the total electronic energy and thermodynamic parameters like enthalpy and Gibbs free energy, can also be calculated, providing a measure of the molecule's stability. youtube.comresearchgate.net

Table 1: Predicted Structural Characteristics of this compound

| Structural Feature | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Isoquinoline Ring System | Largely planar aromatic structure | Standard principles of aromatic heterocycles |

| Isopropyl Group Geometry | Tetrahedral carbon center (sp3 hybridized) | VSEPR theory and standard bond geometries |

| Methyl Group Geometry | Tetrahedral carbon center (sp3 hybridized) | VSEPR theory and standard bond geometries |

| Bond Lengths & Angles | Calculable to high precision | DFT methods (e.g., B3LYP/6-311++G(d,p)) researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. researchgate.net DFT calculations can map the electron density of these orbitals across the molecular structure, identifying regions susceptible to electrophilic or nucleophilic attack. nih.gov For isoquinoline derivatives, studies have shown that the distribution of these orbitals, and thus the reactivity, is significantly influenced by the nature and position of substituents. nih.govresearchgate.net

Table 2: Illustrative FMO Energy Data from a DFT Study on Isoquinoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Reference Isoquinoline (MPBIR) | -5.762 | -1.938 | 3.824 |

| Derivative MPBID1 | -5.811 | -2.061 | 3.750 |

| Derivative MPBID4 | -6.225 | -3.146 | 3.079 |

Data adapted from a DFT/TD-DFT study on isoquinoline derivatives, illustrating how substituents alter FMO energies. researchgate.net

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to the absorption maxima (λmax) in UV-Vis spectra. nih.govresearchgate.net Studies on quinoline (B57606) and isoquinoline derivatives have demonstrated that TD-DFT can accurately predict their absorption spectra, showing how different substituents cause shifts in λmax. nih.govresearchgate.netmdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net These theoretical predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While the isoquinoline ring is rigid, the isopropyl substituent at position 6 introduces conformational flexibility due to rotation around the C-C single bond connecting it to the ring. Molecular Dynamics (MD) simulations can model the movement of atoms and groups within the molecule over time, providing insights into its dynamic behavior and conformational landscape. osti.govnih.gov

MD simulations performed on liquid isoquinoline have been used to study translational and rotational diffusion and to calculate NMR relaxation times as a function of temperature. osti.gov For this compound, MD and conformational analysis would focus on the rotational barrier of the isopropyl group. The relative size of substituents is a key factor in determining the most stable conformation, with bulkier groups like isopropyl preferring positions that minimize steric hindrance. youtube.comlibretexts.org Studies on other heterocyclic systems show that the chair form is typically the most stable conformation, and the presence of bulky groups influences the equilibrium between different conformers. youtube.comnih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the activation energies for each step. shahucollegelatur.org.in This is crucial for understanding how a molecule like this compound might be synthesized or how it might react.

For example, the Bischler-Napieralski and Pictet-Spengler reactions are classic methods for synthesizing the isoquinoline core. shahucollegelatur.org.inpharmaguideline.com DFT calculations can model the entire reaction pathway, characterizing the geometry and energy of each transition state. acs.org This allows for a detailed understanding of the reaction's feasibility, regioselectivity, and the role of catalysts. shahucollegelatur.org.inorganic-chemistry.org For instance, computational studies have explored the mechanism of rhodium-catalyzed C-H activation and annulation to form isoquinolones, providing a deep mechanistic understanding that can guide further synthetic efforts. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and Mechanistic, without clinical context)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with a specific activity, such as inhibitory potential against an enzyme. japsonline.comresearchgate.net In a theoretical and mechanistic context, QSAR models are built using calculated molecular descriptors. These descriptors can include electronic properties (from DFT), steric parameters, and hydrophobicity, among others. japsonline.comjapsonline.com

For isoquinoline derivatives, QSAR studies have been successfully applied to understand and predict their biological activities. japsonline.comresearchgate.netnih.gov For example, a QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives identified key molecular descriptors that predict their inhibitory activity against the aldo-keto reductase 1C3 (AKR1C3) enzyme. japsonline.comresearchgate.net Such models can generate equations that link specific structural features to activity, providing a rational basis for designing new, more potent molecules without a clinical context. nih.gov

Intermolecular Interaction Energy Analysis

Computational and theoretical studies are pivotal in elucidating the nature and strength of intermolecular interactions that govern the supramolecular assembly and crystal packing of molecules. For a compound like this compound, which possesses an aromatic isoquinoline core and alkyl substituents, non-covalent interactions such as π-stacking and potential weak hydrogen bonds are expected to be significant. While specific research detailing the intermolecular interaction energy analysis for this compound is not prominently available in the reviewed literature, the principles of such analyses can be understood from studies on analogous molecular systems.

Detailed Research Findings

Computational chemistry provides powerful tools to dissect and quantify the forces between molecules. Methods like Density Functional Theory (DFT) are often employed to optimize the geometry of molecular dimers and calculate their interaction energies. nih.gov These calculations can reveal the most stable arrangements of molecules and the energetic contributions of different types of interactions.

π-Stacking Interactions: The planar aromatic rings of isoquinoline are prone to engage in π-stacking interactions. These can occur in several geometries, including face-to-face, T-shaped, and offset-stacked conformations. nih.gov Quantum mechanical calculations have shown that T-shaped and offset-stacked arrangements are often energetically more favorable due to reduced electron repulsion between the π-clouds. nih.gov The interaction energy for π-stacking can be significant, on the order of a strong hydrogen bond. nih.gov For instance, the complexation energy of a π-stacked dimer of hexafluorobenzene (B1203771) and mesitylene (B46885) has been calculated to be -9.1 kcal mol⁻¹ in the gas phase. nih.gov The presence of substituents, like the isopropyl and methyl groups on the isoquinoline ring, can influence the geometry and energy of these π-stacking interactions through steric hindrance and electronic effects. nih.govrsc.org

The interplay between π-stacking and hydrogen bonding is crucial in determining the final three-dimensional structure of molecular crystals. mdpi.com Computational analysis allows for the visualization and quantification of these interaction energies, providing insights into the stability and properties of the solid-state form.

Interactive Data Table: Types of Intermolecular Interactions

Below is a summary of the primary intermolecular interactions relevant to a molecule like this compound, along with their typical characteristics and energy ranges as observed in various molecular systems.

| Interaction Type | Description | Typical Energy Range (kcal/mol) | Potential Role in this compound |

| π-π Stacking | An attractive non-covalent interaction between aromatic rings. Can adopt various geometries such as face-to-face, T-shaped, or offset. nih.gov | 2 - 10 | The isoquinoline rings can stack, contributing significantly to the crystal lattice energy. The alkyl substituents may influence the preferred stacking geometry. |

| C-H···N Hydrogen Bonding | A weak form of hydrogen bonding where a carbon-hydrogen bond acts as the donor and a nitrogen atom acts as the acceptor. | 0.5 - 4 | The nitrogen atom of the isoquinoline ring can accept a hydrogen from the methyl or isopropyl group of a neighboring molecule, influencing the packing arrangement. |

| van der Waals Forces | Weak, non-specific attractive forces arising from temporary fluctuations in electron density. Present between all molecules. | < 2 | These forces, particularly London dispersion forces, will be present between the alkyl groups and the aromatic rings, contributing to the overall cohesion of the crystal. |

Molecular Interactions and Mechanistic Biological Studies Non Clinical Focus

Molecular-Level Ligand-Target Binding Investigations

There is no available research data on the binding of 6-isopropyl-3-methylisoquinoline to biological targets.

No studies were found that investigated the interaction of this compound with DNA or RNA. The mode of binding (e.g., intercalation, groove binding), the molecular mechanism, and any potential specificity for particular nucleic acid sequences or structures remain undetermined. The specificities of RNA-binding proteins for structured or linear sequences are areas of active research, but this compound has not been studied in this context. nih.gov

There are no published reports on the binding of this compound to any model proteins or enzymes. Therefore, data on enzyme inhibition kinetics, such as the type of inhibition (competitive, non-competitive, etc.) and the corresponding inhibition constants (Kᵢ), are not available. youtube.comresearchgate.net

Without experimental data, the thermodynamic and kinetic profiles of this compound's potential interactions are unknown. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for determining binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and association/dissociation rate constants, but they have not been applied to this compound. nicoyalife.comxantec.com

Elucidation of Molecular Mechanisms of Action (at the biochemical level)

The molecular mechanism of action for this compound has not been elucidated in any published studies. Biochemical assays required to identify its cellular targets and the pathways it may modulate have not been reported.

Role in Biosynthetic Pathways (if applicable to natural product derivation)

There is no information to suggest that this compound is a naturally occurring compound or part of any known biosynthetic pathway.

Structure-Activity Relationships (SAR) at the Molecular Interaction Level

Due to the absence of binding and activity data, no structure-activity relationship (SAR) studies have been conducted for this compound and its analogs at the molecular interaction level. Such studies are essential for understanding how chemical structure relates to biological activity and for the rational design of new molecules. nih.gov

Interaction with Model Biological Systems (e.g., cell-free systems, liposomes, in vitro target engagement)

No data is available.

| Target/System | Assay Type | Key Findings (e.g., IC50, Kd, % Inhibition) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Advanced Analytical Method Development Non Clinical Applications

Chromatographic Methodologies for Isolation and Purification (e.g., Preparative HPLC, SFC)

The isolation and purification of 6-Isopropyl-3-methylisoquinoline from reaction mixtures or natural sources, if applicable, would necessitate advanced chromatographic techniques to achieve the high purity required for analytical standard preparation and further studies.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone for purifying compounds like substituted isoquinolines. While specific methods for this compound are not extensively documented in publicly available literature, general principles for the preparative separation of isoquinoline (B145761) alkaloids can be applied. These methods often utilize reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.gov The development of a preparative HPLC method for this compound would involve optimizing parameters such as column chemistry, mobile phase composition, gradient elution, and flow rate to maximize purity and yield. For instance, a method for purifying impurities in salidroside, another complex organic molecule, involved a semi-preparative HPLC with a methanol-water mobile phase. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to preparative HPLC, particularly for the purification of chiral compounds and complex mixtures. SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of a polar organic co-solvent like methanol (B129727) or ethanol. youtube.comyoutube.com This technique offers advantages such as faster separations, reduced solvent consumption, and easier fraction recovery due to the volatility of CO2. youtube.com For lipophilic compounds, which many isoquinoline derivatives are, SFC can be particularly advantageous. nih.gov The selection of the stationary phase is critical in SFC and a variety of columns, including those with polar functionalities, are screened to achieve optimal separation. waters.com While specific SFC purification methods for this compound are not detailed, the general applicability of SFC for the isolation of complex natural products and synthetic molecules suggests its utility. nih.govnih.gov

A hypothetical preparative separation of this compound could involve the following steps, extrapolated from general practices:

| Step | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |

| Column | Reversed-phase C18, Phenyl-Hexyl | Chiral or achiral stationary phase (e.g., 2-ethylpyridine, silica-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Supercritical CO2 with Methanol or Ethanol co-solvent |

| Detection | UV/Vis Detector, Mass Spectrometer (MS) | UV/Vis Detector, Mass Spectrometer (MS) |

| Key Advantage | Well-established, versatile | Fast, reduced organic solvent use, ideal for thermolabile compounds |

Development of Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS beyond basic identification)

For the analysis of this compound in complex mixtures, such as synthetic reaction broths or potential biological matrices in research settings, hyphenated analytical techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for both qualitative and quantitative analysis. Beyond simple identification, advanced LC-MS/MS methods can be developed for the detailed characterization of isoquinoline isomers and for quantitative analysis in complex matrices. nih.gov For instance, a study on the analysis of isoquinoline alkaloids in lotus (B1177795) organs utilized HPLC-MS/MS to identify and quantify various alkaloids, demonstrating the power of this technique in complex natural product analysis. nih.gov The development of a robust LC-MS/MS method for this compound would involve the optimization of several parameters:

Chromatographic Separation: Achieving good separation from isomers and matrix components is crucial. This involves selecting the appropriate column and mobile phase conditions.

Mass Spectrometry Parameters: Optimization of ionization source parameters (e.g., electrospray ionization - ESI) and tandem MS parameters (e.g., collision energy for fragmentation) is necessary to achieve high sensitivity and specificity. Multiple Reaction Monitoring (MRM) is a common mode for quantification. nih.gov

Matrix Effect Mitigation: In complex mixtures, matrix components can interfere with the ionization of the target analyte. Strategies to mitigate these effects, such as stable isotope-labeled internal standards, are often employed.

A study on the analysis of over 400 pesticides in a complex matrix like chili powder highlights the capability of modern LC-MS/MS systems to handle complex samples with high throughput and accuracy. cmes.org Furthermore, the creation of MS/MS databases for classes of compounds, such as isoquinoline alkaloids, can aid in the rapid identification of known and novel derivatives in complex mixtures. nih.gov

Spectroscopic Techniques for Real-Time Monitoring of Reactions or Processes

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For the synthesis of this compound, which could involve multi-step processes like Grignard reactions, in-situ spectroscopic techniques are highly beneficial. nih.govnih.gov

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the continuous and non-invasive monitoring of reaction progress. By flowing the reaction mixture through an NMR flow cell, changes in the concentrations of reactants, intermediates, and products can be tracked over time. nih.govbeilstein-journals.org This has been successfully applied to monitor Grignard reactions, which are often challenging to analyze due to their exothermic nature and the presence of solid reagents. nih.gov Online NMR can provide quantitative data on reaction conversion and yield, enabling precise control and optimization of reaction conditions. nih.govcardiff.ac.uk

In-situ Fourier Transform Infrared (FTIR) Spectroscopy is another powerful process analytical technology (PAT) tool. azom.com By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, the vibrational spectra of the reaction mixture can be continuously recorded. youtube.com Specific functional groups of reactants and products have characteristic absorption bands in the infrared spectrum, allowing for their concentrations to be monitored in real-time. azom.comresearchgate.net This technique is particularly useful for tracking the disappearance of starting materials and the appearance of the product, providing a clear indication of reaction completion. youtube.com

| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |

| In-situ NMR | Quantitative concentration of reactants, intermediates, and products; structural information. beilstein-journals.org | Monitoring the formation of the isoquinoline ring, tracking the consumption of starting materials like a substituted benzaldehyde (B42025) and an aminoacetaldehyde derivative. nih.gov |

| In-situ FTIR | Real-time concentration profiles based on functional group vibrations. azom.com | Following the disappearance of a nitrile or aldehyde functional group and the appearance of the isoquinoline core. youtube.comresearchgate.net |

Applications in Non-Biological Material Science or Environmental Analysis

While the primary interest in many isoquinoline derivatives lies in their biological activity, some may possess properties relevant to material science or may be subject to environmental analysis.

Material Science: The properties of isoquinoline and its derivatives, such as their aromatic and heterocyclic nature, could make them interesting building blocks for novel materials. wikipedia.org For example, their electronic properties might be exploited in the development of organic semiconductors or dyes. wikipedia.org However, there is currently no specific information available in the scientific literature regarding the application of this compound in material science.

Environmental Analysis: The presence of isoquinoline and its derivatives in the environment, for instance from industrial processes or as natural products, may necessitate the development of analytical methods for their detection and quantification. cmes.org Gas chromatography-mass spectrometry (GC-MS) has been used for the determination of quinoline (B57606) and isoquinoline in textile samples. cmes.org The environmental fate and potential toxicity of substituted isoquinolines are areas of ongoing research. For example, the mutagenicity of various isoquinoline alkaloids has been studied to understand their potential health impacts. nih.gov Any potential environmental presence of this compound would require the development of sensitive and specific analytical methods for its monitoring.

Future Research Directions and Emerging Avenues

Exploration of Unconventional Synthetic Strategies and Methodologies

The development of novel synthetic routes to access complex isoquinoline (B145761) scaffolds is a paramount objective in modern organic chemistry. Traditional methods such as the Bischler-Napieralski or Pictet-Spengler reactions, while foundational, are often supplemented by more innovative and efficient strategies. nih.gov Contemporary research emphasizes the development of cascade reactions, transition-metal-catalyzed cross-coupling, and C-H activation/annulation techniques to construct the isoquinoline core. nih.govresearchgate.net These modern approaches are often more environmentally benign, proceeding under milder conditions with greater atomic economy. nih.gov

Future endeavors in the synthesis of 6-isopropyl-3-methylisoquinoline and its analogs will likely focus on methods that allow for precise control over substitution patterns, enabling the rapid generation of diverse molecular libraries. nih.gov The use of microwave-assisted synthesis has already demonstrated potential for accelerating reaction times and improving yields in isoquinoline synthesis. nih.govresearchgate.net The exploration of catalyst-free and electrochemical reactions also presents a promising frontier for the sustainable construction of these heterocyclic systems. nih.gov A significant trend is the move towards strategies that are not only efficient but also allow for the late-stage functionalization of complex molecules, a critical aspect for drug discovery programs. acs.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Cascade Cycloaddition/Annulation | Multi-step reactions where subsequent transformations occur in a single pot. | Increased efficiency, reduced waste, and rapid construction of complex molecules. nih.gov |

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. | High atom economy, novel bond formations, and access to previously inaccessible derivatives. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, improved yields, and cleaner reaction profiles. nih.govresearchgate.net |

| Electrochemical Synthesis | Use of electricity to drive chemical transformations. | Mild reaction conditions, reduced reliance on chemical oxidants/reductants, and unique reactivity. nih.gov |

Design of Novel Reactivity Patterns for Functionalization

The functionalization of the isoquinoline nucleus is critical for modulating its physicochemical and biological properties. Research is increasingly directed towards developing novel reactivity patterns that enable the selective modification of specific positions on the isoquinoline ring. C-H functionalization has emerged as a powerful tool in this regard, allowing for the direct introduction of substituents without the need for pre-installed activating groups. researchgate.net For instance, methods for the C-4 alkylation of isoquinolines have been developed that proceed without the need for N-activation of the isoquinoline nitrogen. acs.org

Future work will likely focus on expanding the repertoire of C-H functionalization reactions to include a wider range of coupling partners and to achieve even greater control over regioselectivity. The derivatization of the "olefin" within the aromatic system represents an ideal approach to access functionalized saturated heterocycles from abundant aromatic building blocks. nih.gov The development of methods for the selective functionalization of the benzenoid ring of the isoquinoline system, which is often less reactive than the pyridine (B92270) ring, remains a significant challenge and a key area for future exploration.

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

| AI/ML Application | Description | Impact on Isoquinoline Research |

| Forward-Reaction Prediction | Predicts the product(s) of a given set of reactants and reagents. | Accelerates the discovery of new reactions and helps to avoid unproductive synthetic pathways. nih.gov |

| Retrosynthesis Planning | Proposes a synthetic route to a target molecule by working backward from the product. | Facilitates the design of efficient syntheses for complex isoquinoline targets. cas.org |

| Regioselectivity Prediction | Predicts the most likely site of reaction on a molecule. | Guides the design of experiments for the selective functionalization of the isoquinoline core. researchgate.netdoaj.org |

| In Silico Library Screening | Virtually screens large libraries of compounds to identify those with desired properties. | Enables the rapid identification of promising isoquinoline-based drug candidates or materials. digitellinc.com |

Advanced Multiscale Computational Modeling

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules. smmodeling.com Advanced multiscale modeling techniques, which bridge the gap between different levels of theory and time scales, are becoming increasingly important for understanding complex chemical processes. cecam.org These methods can be used to model everything from the electronic structure of a single molecule to the behavior of large molecular assemblies in solution. smmodeling.comdtic.mil

In the context of this compound, multiscale modeling could be used to predict its conformational preferences, understand its interactions with biological targets, and guide the design of new derivatives with improved properties. The development of more accurate and efficient computational methods will be crucial for tackling the challenges associated with modeling complex chemical systems. cecam.orgresearchgate.net

Interdisciplinary Research with Emerging Fields (e.g., Supramolecular Chemistry, Catalysis)

The unique structural and electronic properties of the isoquinoline scaffold make it an attractive building block for applications in supramolecular chemistry and catalysis. nih.govrsc.org In supramolecular chemistry, isoquinoline-containing ligands have been used to construct complex, self-assembled architectures with interesting properties. rsc.orgrsc.org The ability of the isoquinoline nitrogen to coordinate to metal centers also makes it a valuable component of catalysts for a wide range of organic transformations. nih.govnih.gov

Future research will likely see a greater integration of isoquinoline chemistry with these and other emerging fields. For example, the development of isoquinoline-based sensors for the detection of specific analytes or the use of isoquinoline-containing materials in electronic devices are just two of the many exciting possibilities. The interdisciplinary nature of this research will be key to unlocking the full potential of the isoquinoline scaffold.

Challenges and Prospective Solutions in this compound Research

Despite the significant progress in isoquinoline chemistry, several challenges remain. The development of highly regioselective and stereoselective synthetic methods for the preparation of complex isoquinoline derivatives is an ongoing challenge. nih.gov The selective functionalization of the less reactive positions of the isoquinoline ring also remains a difficult problem. acs.org

Prospective solutions to these challenges will likely come from a combination of the approaches outlined above. The development of new catalytic systems, the application of unconventional synthetic strategies, and the use of computational tools to guide experimental design will all be crucial for overcoming these hurdles. nih.govnih.gov The continued exploration of the fundamental reactivity of the isoquinoline ring system will also be essential for the development of new and innovative solutions. acs.org

Q & A

Q. What are the common synthetic routes for 6-Isopropyl-3-methylisoquinoline, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step reactions such as condensation, cyclization, and halogenation. For example, analogous isoquinoline derivatives are synthesized via Pd-catalyzed cross-coupling or Friedel-Crafts alkylation . Key factors affecting yield and purity include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may degrade sensitive intermediates.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while chlorinated solvents (e.g., CHCl₃) facilitate cyclization .

- Catalysts : Palladium or copper catalysts are critical for coupling reactions, with ligand selection impacting regioselectivity . Methodological optimization via Design of Experiments (DoE) is recommended to balance these parameters .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Characterization relies on a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm molecular structure (e.g., methyl and isopropyl groups at C3 and C6) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 185.26 for C₁₃H₁₅N) .

- HPLC : Purity assessment (≥95%) using reverse-phase columns with UV detection at 254 nm .

- IR spectroscopy : Confirms functional groups (e.g., C-N stretching at ~1600 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound and related analogs?

Isoquinoline derivatives exhibit antimicrobial and anticancer properties. For instance:

- Antimicrobial activity : Structural analogs like 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline inhibit bacterial growth via DNA intercalation .

- Anticancer potential : Indenoisoquinolines inhibit topoisomerase I, a mechanism linked to apoptosis in cancer cells . Initial assays should include in vitro cytotoxicity (e.g., MTT assay) and microbial inhibition (e.g., MIC determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Contradictions often arise from variability in:

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains can alter IC₅₀/MIC values. Standardize protocols using CLSI guidelines .

- Structural modifications : Subtle changes (e.g., methoxy vs. chloro substituents) drastically affect bioactivity. Use SAR studies to isolate critical functional groups .

- Solubility : Poor aqueous solubility may lead to false negatives. Optimize formulations using co-solvents (e.g., DMSO:PBS mixtures) .

Q. What strategies are recommended for optimizing the synthetic yield of this compound under scalable conditions?

Advanced optimization includes:

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in exothermic steps .

- Catalyst recycling : Immobilized Pd/Cu catalysts enhance cost-efficiency and reduce metal contamination .

- In-line analytics : Real-time HPLC or FTIR monitoring enables rapid adjustment of reaction parameters .

Q. How does this compound interact with biological targets at the molecular level?

Mechanistic studies require:

- Molecular docking : Predict binding affinities to targets like topoisomerases or kinases using software (e.g., AutoDock) .

- Enzyme inhibition assays : Measure kinetic parameters (Km, Vmax) to confirm competitive/non-competitive inhibition .

- Metabolic profiling : LC-MS/MS identifies metabolites to assess stability and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.